2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid
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Overview
Description
2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid is a fluorinated aromatic compound known for its unique chemical properties. The presence of both difluoroethoxy and trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid typically involves the etherification of a suitable benzoic acid derivative with 2,2-difluoroethanol. This reaction is often catalyzed by a strong acid or base under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 2-(2,2-difluoroethoxy)benzenesulfonyl chloride. This intermediate can then be further reacted to produce the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include functionalized benzoic acids, quinones, and various substituted aromatic compounds .
Scientific Research Applications
2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, including inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Difluoroethoxy)benzoic acid: Similar in structure but lacks the trifluoromethyl group.
2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride: An intermediate in the synthesis of the target compound.
Uniqueness
2-(2,2-Difluoroethoxy)-4-trifluoromethylbenzoic acid is unique due to the presence of both difluoroethoxy and trifluoromethyl groups, which confer enhanced stability, reactivity, and specific interactions with biological targets. This makes it a valuable compound in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H7F5O3 |
---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H7F5O3/c11-8(12)4-18-7-3-5(10(13,14)15)1-2-6(7)9(16)17/h1-3,8H,4H2,(H,16,17) |
InChI Key |
IOLOHTMRGUSYNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCC(F)F)C(=O)O |
Origin of Product |
United States |
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